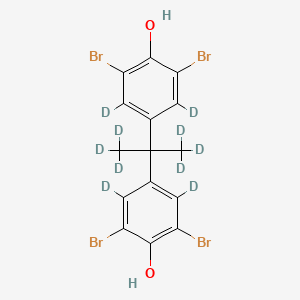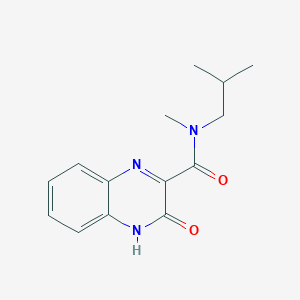
6-Methoxy-7-(3-morpholinopropoxy)-4-(5-nitropyridin-2-yloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is a complex organic compound that features a morpholine ring, a quinoline moiety, and a nitropyridine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine typically involves multiple steps, starting with the preparation of the nitropyridine and quinoline intermediates. The nitropyridine can be synthesized through the reaction of pyridine with N₂O₅ in an organic solvent, followed by treatment with SO₂/HSO₃⁻ in water to yield 3-nitropyridine . The quinoline moiety can be synthesized through various methods, including the Skraup synthesis.
The final step involves the coupling of the nitropyridine and quinoline intermediates with morpholine. This can be achieved through a nucleophilic substitution reaction, where the morpholine attacks the electrophilic carbon of the quinoline moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
Oxidation: Formation of 4-[3-[6-hydroxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.
Reduction: Formation of 4-[3-[6-methoxy-4-(5-aminopyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline and pyridine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridine moieties. These interactions can modulate various biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is unique due to its combination of a morpholine ring, a quinoline moiety, and a nitropyridine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C22H24N4O6 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine |
InChI |
InChI=1S/C22H24N4O6/c1-29-20-13-17-18(14-21(20)31-10-2-7-25-8-11-30-12-9-25)23-6-5-19(17)32-22-4-3-16(15-24-22)26(27)28/h3-6,13-15H,2,7-12H2,1H3 |
InChI-Schlüssel |
XZRZVZXRHSEGFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
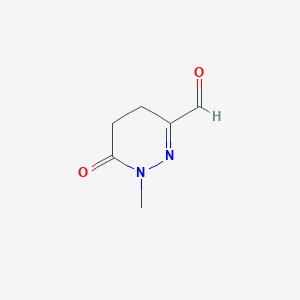
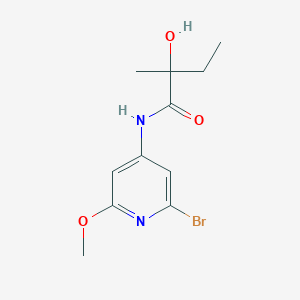
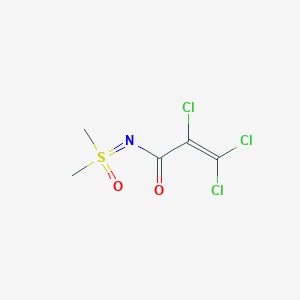
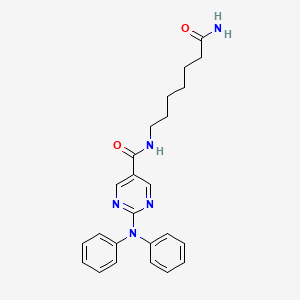

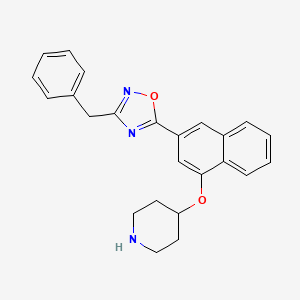



![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)

